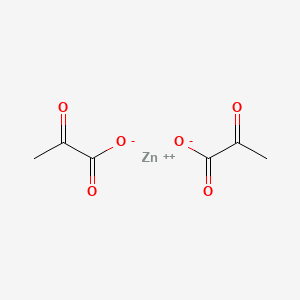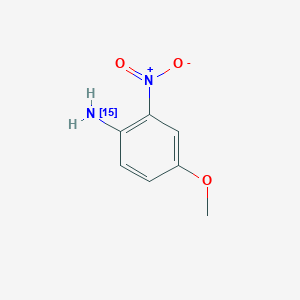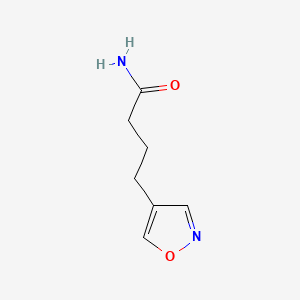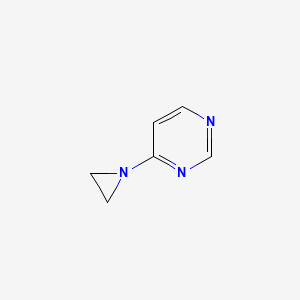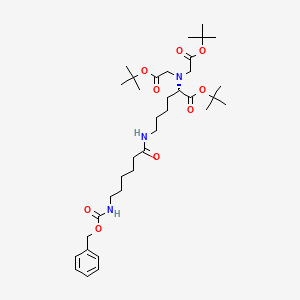
1,3-Dipalmitoyl-2-chloropropanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium labeled compound . It has a molecular formula of C35 2H5 H62 Cl O4 and a molecular weight of 592.39 . It falls under the categories of TRC, Biosynthetic compounds, Fatty acyls, and Lipids .
Molecular Structure Analysis
The molecular formula of 1,3-Dipalmitoyl-2-chloropropanediol-d5 is C35 2H5 H62 Cl O4 . The molecular weight is 592.39 .Physical And Chemical Properties Analysis
1,3-Dipalmitoyl-2-chloropropanediol-d5 has a molecular formula of C35 2H5 H62 Cl O4 and a molecular weight of 592.39 . It is supplied as a neat, solid product .Applications De Recherche Scientifique
Immune System Impact : A study by Huang et al. (2018) investigated the effects of 3-MCPD fatty acid esters on the immune system. They found that certain esters could suppress T lymphocyte proliferation and cytokine secretion, impacting the immune response.
Analytical Methodologies : Research by Abu-El-Haj et al. (2007) developed a method for determining 3-MCPD and its variants in food products. This is crucial for identifying potential contaminants in the food industry.
Food Packaging Analysis : Mezouari et al. (2015) developed an improved method for detecting chloropropanols, including 3-MCPD, in paper-type food packaging. This research is vital for ensuring food safety and quality.
Biochemical Applications : A study by Inoue et al. (1963) synthesized derivatives of dipalmitoyl compounds, exploring their potential biochemical applications.
Biotechnological Advances : Yang et al. (2018) discussed the biotechnological applications of 1,3-Propanediol, a chemical related to 3-MCPD, in the production of valuable products such as cosmetics and medicines.
Bioavailability Studies : Abraham et al. (2013) investigated the bioavailability of 3-MCPD from its fatty acid esters in rats, providing insight into its metabolic processing in living organisms.
Chemical Formation and Decomposition : Svejkovská et al. (2006) explored the formation and decomposition of 3-MCPD esters under conditions simulating processed foods. This study is relevant for understanding the behavior of these compounds in food processing.
Toxicology Assessments : Research by Liu et al. (2012) examined the toxicity of 3-MCPD mono- and di-palmitic esters, contributing to the understanding of their safety profile.
Mécanisme D'action
Target of Action
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound
Mode of Action
It is known that deuterium-labeled compounds are often used as tracers in drug development processes . The presence of deuterium can potentially influence the pharmacokinetics and metabolic spectrum of the drug .
Pharmacokinetics
It is known that the introduction of deuterium into a drug molecule can potentially affect its pharmacokinetics .
Action Environment
It is generally recommended to handle this compound with appropriate protective measures and in a well-ventilated environment .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,3-Dipalmitoyl-2-chloropropanediol-d5 involves the reaction of palmitic acid with deuterated glycidol followed by chlorination to produce the final product.", "Starting Materials": ["Palmitic acid", "Deuterated glycidol", "Thionyl chloride", "Methanol", "Diethyl ether"], "Reaction": [ "Step 1: Palmitic acid is reacted with deuterated glycidol in the presence of a catalyst such as sulfuric acid to produce 1,3-Dipalmitoyl-2-deuteriopropanediol", "Step 2: 1,3-Dipalmitoyl-2-deuteriopropanediol is then chlorinated using thionyl chloride in the presence of methanol to produce 1,3-Dipalmitoyl-2-chloropropanediol-d5", "Step 3: The final product is purified using a solvent such as diethyl ether and recrystallized to obtain pure 1,3-Dipalmitoyl-2-chloropropanediol-d5." ] } | |
Numéro CAS |
1426395-62-1 |
Nom du produit |
1,3-Dipalmitoyl-2-chloropropanediol-d5 |
Formule moléculaire |
C35H67ClO4 |
Poids moléculaire |
592.398 |
Nom IUPAC |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
Clé InChI |
IBJIXNLLGSRECE-YYRBTATQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Synonymes |
Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)
